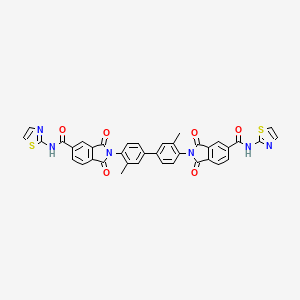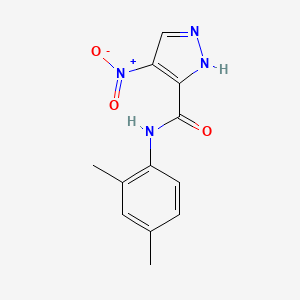
2,2'-(3,3'-Dimethylbiphenyl-4,4'-diyl)bis(1,3-dioxo-{N}-1,3-thiazol-2-ylisoindoline-5-carboxamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(3,3’-Dimethylbiphenyl-4,4’-diyl)bis(1,3-dioxo-{N}-1,3-thiazol-2-ylisoindoline-5-carboxamide) is a complex organic compound characterized by its unique biphenyl structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(3,3’-dimethylbiphenyl-4,4’-diyl)bis(1,3-dioxo-{N}-1,3-thiazol-2-ylisoindoline-5-carboxamide) typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the biphenyl core: This can be achieved through a Suzuki coupling reaction between 3,3’-dimethylbiphenyl and a suitable boronic acid derivative.
Introduction of the thiazole rings: This step involves the cyclization of appropriate thioamide precursors under acidic conditions.
Attachment of the isoindoline-5-carboxamide groups: This is typically done through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
2,2’-(3,3’-dimethylbiphenyl-4,4’-diyl)bis(1,3-dioxo-{N}-1,3-thiazol-2-ylisoindoline-5-carboxamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2,2’-(3,3’-dimethylbiphenyl-4,4’-diyl)bis(1,3-dioxo-{N}-1,3-thiazol-2-ylisoindoline-5-carboxamide) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2,2’-(3,3’-dimethylbiphenyl-4,4’-diyl)bis(1,3-dioxo-{N}-1,3-thiazol-2-ylisoindoline-5-carboxamide) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,2’-Dimethylbiphenyl-4,4’-diamine: A related compound with similar biphenyl structure but different functional groups.
N,N’-(2,2’-bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-diyl)bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxamide): Another compound with a biphenyl core and different substituents.
Uniqueness
2,2’-(3,3’-dimethylbiphenyl-4,4’-diyl)bis(1,3-dioxo-{N}-1,3-thiazol-2-ylisoindoline-5-carboxamide) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C38H24N6O6S2 |
|---|---|
Molecular Weight |
724.8 g/mol |
IUPAC Name |
2-[4-[4-[1,3-dioxo-5-(1,3-thiazol-2-ylcarbamoyl)isoindol-2-yl]-3-methylphenyl]-2-methylphenyl]-1,3-dioxo-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide |
InChI |
InChI=1S/C38H24N6O6S2/c1-19-15-21(5-9-29(19)43-33(47)25-7-3-23(17-27(25)35(43)49)31(45)41-37-39-11-13-51-37)22-6-10-30(20(2)16-22)44-34(48)26-8-4-24(18-28(26)36(44)50)32(46)42-38-40-12-14-52-38/h3-18H,1-2H3,(H,39,41,45)(H,40,42,46) |
InChI Key |
RMQMSJOZNPHFMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)NC5=NC=CS5)C)N6C(=O)C7=C(C6=O)C=C(C=C7)C(=O)NC8=NC=CS8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[2-(4-bromophenyl)-2-oxoethyl] 1,2,2-trimethylcyclopentane-1,3-dicarboxylate](/img/structure/B11103077.png)
![4-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11103081.png)
![N-({N'-[(E)-(2-Hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11103084.png)

![2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11103091.png)
![N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(4-methoxyphenyl)-1,3-benzoxazol-6-amine](/img/structure/B11103098.png)
![2-bromo-N-(2-{[(2E)-2-(4-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11103106.png)
![5-[(4Z)-4-{[5-(2-carboxyphenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-2-chlorobenzoic acid](/img/structure/B11103107.png)
![5-methyl-N'-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]-3-phenyl-1,2-oxazole-4-carbohydrazide](/img/structure/B11103109.png)
![2-[2-(4-bromophenyl)-2-oxoethyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11103123.png)
![Ethyl 3-[(4-methylphenyl)sulfonyl]imidazolidine-1-carboxylate](/img/structure/B11103138.png)
![(5E)-1-(4-methoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11103149.png)
![4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11103156.png)
![3-{2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B11103162.png)
